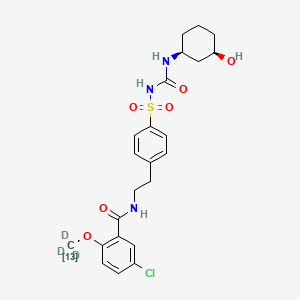

rac cis-3-Hydroxy Glyburide-d3,13C

Vue d'ensemble

Description

Rac cis-3-Hydroxy Glyburide-d3,13C is a compound that is labeled with carbon-13 and deuterium. It is a derivative of glyburide, a medication used to treat type 2 diabetes. The labeling with stable isotopes such as carbon-13 and deuterium makes it useful in scientific research, particularly in the study of pharmacokinetics and metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac cis-3-Hydroxy Glyburide-d3,13C involves the incorporation of carbon-13 and deuterium into the glyburide molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of these isotopes. The exact synthetic route may vary depending on the desired isotopic labeling pattern and the availability of labeled precursors.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process may include multiple steps of purification and quality control to ensure the desired isotopic labeling and chemical purity. The production is carried out under controlled conditions to maintain consistency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions: Rac cis-3-Hydroxy Glyburide-d3,13C can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Rac cis-3-Hydroxy Glyburide-d3,13C serves as a valuable tool in studying the pharmacokinetics of Glyburide. The incorporation of stable isotopes allows researchers to trace the compound's metabolic pathways and quantify its concentration in biological matrices using advanced analytical techniques such as mass spectrometry.

- Metabolic Studies : It aids in understanding how Glyburide is metabolized in vivo, particularly its conversion to active metabolites and the identification of metabolic pathways that may differ between individuals due to genetic variations or drug interactions .

Drug Interaction Studies

The compound is instrumental in evaluating potential drug-drug interactions involving Glyburide. By using this compound as a tracer, researchers can assess how co-administered drugs affect the pharmacokinetics of Glyburide.

- Case Study Example : A study investigated the pharmacokinetic interactions between Glyburide and other medications using this compound as a reference. The results indicated significant alterations in the absorption and elimination profiles when combined with certain CYP450 inhibitors .

Biochemical Research

This compound is utilized in biochemical assays to explore its effects on cellular processes such as insulin secretion and glucose metabolism. Its labeled nature allows for precise quantification in complex biological systems.

- Application in Cellular Studies : Researchers have employed this compound to study its influence on pancreatic beta-cell function and insulin release mechanisms under varying physiological conditions .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacokinetics | Tracing metabolic pathways of Glyburide using stable isotopes | Enhanced understanding of metabolism |

| Drug Interaction Studies | Evaluating effects of co-administered drugs on Glyburide pharmacokinetics | Significant alterations noted |

| Biochemical Research | Exploring effects on insulin secretion and glucose metabolism | Insights into cellular mechanisms |

Mécanisme D'action

The mechanism of action of rac cis-3-Hydroxy Glyburide-d3,13C is similar to that of glyburide. It works by stimulating the release of insulin from the pancreatic beta cells. This is achieved through the inhibition of ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules.

Comparaison Avec Des Composés Similaires

Glyburide: The parent compound, used to treat type 2 diabetes.

Glibenclamide: Another sulfonylurea compound with similar pharmacological properties.

Tolbutamide: A first-generation sulfonylurea with a shorter duration of action.

Uniqueness: Rac cis-3-Hydroxy Glyburide-d3,13C is unique due to its isotopic labeling with carbon-13 and deuterium. This labeling allows for detailed studies of its pharmacokinetics and metabolic pathways, providing insights that are not possible with the non-labeled compound. The use of stable isotopes also enhances the accuracy and sensitivity of analytical techniques such as mass spectrometry.

Activité Biologique

rac cis-3-Hydroxy Glyburide-d3,13C is a deuterated and carbon-13 labeled derivative of glyburide, a sulfonylurea class antidiabetic drug. This compound is utilized primarily in pharmacokinetic studies to trace metabolic pathways and understand the biological activity of glyburide and its metabolites. The incorporation of stable isotopes enhances the ability to quantify drug interactions and metabolic processes without altering the compound's inherent biological properties.

- CAS Number : 1217848-91-3

- Molecular Formula : CHDClNOS

- Molecular Weight : 514.01 g/mol

- Structure : The structure features a sulfonylurea backbone with hydroxyl and deuterated groups that modify its pharmacokinetic profile.

Glyburide acts by stimulating insulin secretion from pancreatic beta cells through its interaction with the sulfonylurea receptor (SUR1) and the inwardly rectifying potassium channel (Kir6.2). The this compound variant retains this mechanism while allowing researchers to track its metabolic fate in vivo.

Pharmacokinetics

The pharmacokinetic properties of this compound have been explored in various studies, focusing on absorption, distribution, metabolism, and excretion (ADME):

- Absorption : The compound is absorbed effectively in the gastrointestinal tract, similar to non-labeled glyburide.

- Distribution : Studies indicate that isotopic labeling does not significantly alter tissue distribution patterns compared to glyburide.

- Metabolism : The metabolic pathways involve hepatic enzymes where deuteration may influence metabolic stability and half-life.

- Excretion : Primarily excreted through urine, with a portion undergoing biliary excretion.

| Parameter | This compound | Glyburide |

|---|---|---|

| Absorption | High | High |

| Distribution | Similar to parent compound | Similar |

| Metabolism | Altered by deuteration | Standard |

| Excretion | Urine and bile | Urine |

Case Studies

Several studies have utilized this compound to delineate its pharmacokinetic properties:

- Study on Metabolic Fate : A study published in Ann Pharmacother examined the impact of deuterium substitution on pharmacokinetics. It was found that deuterated compounds exhibited altered metabolic profiles, leading to increased half-lives and reduced clearance rates compared to their non-deuterated counterparts .

- Insulin Secretion Modulation : Research conducted by Russak et al. demonstrated that this compound effectively modulates insulin secretion in vitro by interacting with SUR1/Kir6.2 channels . This study provided insights into how isotopic labeling can aid in understanding drug-receptor interactions.

Research Findings

Recent findings indicate that this compound serves as a valuable tool in diabetes research:

- Enhanced Tracking in Metabolic Studies : The incorporation of stable isotopes allows for precise tracking of drug metabolism and interaction pathways without altering the biological activity of glyburide.

- Potential for Improved Drug Development : Understanding the pharmacodynamics through isotopic labeling can lead to better therapeutic strategies for managing type 2 diabetes .

Q & A

Q. Basic: What are the critical considerations in synthesizing rac cis-3-Hydroxy Glyburide-d3,13C to ensure isotopic purity?

Methodological Answer:

Synthesis must prioritize isotopic integrity, particularly for deuterium (d3) and carbon-13 (13C) labeling. Key steps include:

- Precursor Selection : Use isotopically enriched starting materials (e.g., 13C-labeled glucose derivatives) to minimize isotopic dilution.

- Reaction Monitoring : Employ LC-MS with high-resolution mass spectrometry (HRMS) to track isotopic incorporation at each synthetic step.

- Purification : Use preparative HPLC with orthogonal solvents to isolate stereoisomers (cis vs. trans) and remove unlabeled byproducts.

- Validation : Confirm isotopic purity via H/C NMR integration and isotopic ratio mass spectrometry (IRMS), targeting >98% isotopic enrichment .

Q. Basic: Which analytical techniques are most effective for quantifying this compound in biological matrices?

Methodological Answer:

| Technique | Key Parameters | Advantages | Limitations |

|---|---|---|---|

| LC-MS/MS | LOD: 0.1 ng/mL; LOQ: 0.3 ng/mL | High sensitivity, specificity for isotopic variants | Matrix effects require stable isotope internal standards |

| HPLC-UV | LOD: 50 ng/mL; LOQ: 150 ng/mL | Cost-effective for bulk analysis | Poor resolution for isotopic isomers |

| NMR | C detection limit: 1 mM | Direct structural confirmation | Low sensitivity for trace quantification |

Note: LC-MS/MS is optimal for pharmacokinetic studies due to its ability to distinguish isotopic mass shifts (e.g., +3 Da for d3) .

Q. Advanced: How can researchers design experiments to assess the metabolic stability of this compound across different in vitro models?

Methodological Answer:

Adopt a split-plot factorial design (as in ):

- Variables : Liver microsomes (human vs. rodent), incubation time (0–120 min), cofactors (NADPH vs. UDPGA).

- Controls : Unlabeled Glyburide for baseline comparison.

- Sampling : Collect aliquots at 0, 30, 60, 120 min. Analyze via LC-MS/MS to quantify parent compound and metabolites.

- Data Analysis : Use Michaelis-Menten kinetics to compare metabolic half-lives. Address inter-species variability by normalizing to cytochrome P450 activity .

Q. Advanced: What methodological approaches resolve contradictions in reported metabolic pathways of this compound between human hepatocyte models and in vivo animal studies?

Methodological Answer:

| Conflict | Resolution Strategy |

|---|---|

| Discrepant metabolite profiles | Use isotopic tracing (13C) to track hydroxylation vs. glucuronidation pathways across models. |

| Species-specific enzyme activity | Perform cross-model validation: incubate human hepatocytes with rodent S9 fractions. |

| Variable bioavailability | Apply physiologically based pharmacokinetic (PBPK) modeling to adjust for absorption differences. |

Example: If hepatocyte data show rapid glucuronidation but in vivo studies detect unchanged parent compound, test for enterohepatic recirculation using bile-duct cannulated models .

Q. Basic: What are the key stability parameters for this compound under varying storage conditions?

Methodological Answer:

| Condition | Stability Criteria |

|---|---|

| Temperature | -80°C (long-term): <5% degradation over 12 months; 4°C (short-term): <10% degradation in 30 days. |

| pH | Stable in pH 6–8 (aqueous buffers); avoid acidic (pH <3) conditions to prevent hydrolysis. |

| Solvent | Store in anhydrous DMSO or acetonitrile to minimize isotopic exchange with protic solvents. |

Validation: Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring .

Q. Advanced: How do isotopic labeling patterns in this compound influence its detection in complex biological systems using mass spectrometry?

Methodological Answer:

- Deuterium (d3) : Causes a +3 Da mass shift but may undergo exchange in protic environments (e.g., plasma), requiring rapid quenching with acetonitrile.

- Carbon-13 (13C) : Provides a stable +1 Da shift per labeled carbon, ideal for distinguishing endogenous vs. exogenous metabolites.

- Interference Mitigation : Use high-resolution MS (Orbitrap or Q-TOF) to resolve isotopic clusters from matrix ions. For example, a C-labeled fragment at m/z 256.1234 can be distinguished from unlabeled m/z 253.1171 .

Propriétés

IUPAC Name |

5-chloro-N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18+/m0/s1/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBAJFAMXTVSQA-YQWZDHMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@H]3CCC[C@H](C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675937 | |

| Record name | 5-Chloro-N-{2-[4-({[(1S,3R)-3-hydroxycyclohexyl]carbamoyl}sulfamoyl)phenyl]ethyl}-2-[(~13~C,~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217848-91-3 | |

| Record name | 5-Chloro-N-{2-[4-({[(1S,3R)-3-hydroxycyclohexyl]carbamoyl}sulfamoyl)phenyl]ethyl}-2-[(~13~C,~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.